molecular formula C10H13BrO2 B14766450 5-Bromo-2-isobutoxyphenol

5-Bromo-2-isobutoxyphenol

Cat. No.: B14766450
M. Wt: 245.11 g/mol
InChI Key: ANSLNTXBUSFEKM-UHFFFAOYSA-N
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Description

5-Bromo-2-isobutoxyphenol: is an organic compound that belongs to the class of bromophenols. Bromophenols are phenolic compounds where one or more hydrogen atoms on the benzene ring are replaced by bromine atoms. These compounds are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-isobutoxyphenol can be achieved through several methods. One common approach involves the bromination of 2-isobutoxyphenol. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the phenol ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of recyclable catalysts and environmentally friendly solvents is also considered to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-isobutoxyphenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The bromine atom can be reduced to form the corresponding phenol.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed:

    Oxidation: Quinones or other oxidized phenolic derivatives.

    Reduction: The corresponding phenol without the bromine atom.

    Substitution: Phenolic compounds with different substituents replacing the bromine atom.

Scientific Research Applications

Chemistry: 5-Bromo-2-isobutoxyphenol is used as an intermediate in the synthesis of various organic compounds. Its brominated structure makes it a valuable building block for creating more complex molecules through cross-coupling reactions.

Biology: In biological research, bromophenols like this compound are studied for their potential antimicrobial and antifungal properties. They are also used in the development of bioactive compounds for pharmaceutical applications.

Medicine: The compound’s phenolic structure allows it to interact with biological targets, making it a candidate for drug development. It is explored for its potential therapeutic effects in treating various diseases.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including dyes, pigments, and polymers. Its brominated structure imparts unique properties to these materials, enhancing their performance and stability.

Mechanism of Action

The mechanism of action of 5-Bromo-2-isobutoxyphenol involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with proteins and enzymes, affecting their activity. The bromine atom can also participate in halogen bonding, influencing the compound’s binding affinity and specificity. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

    5-Bromo-2-chlorophenol: Similar in structure but with a chlorine atom instead of an isobutoxy group.

    5-Bromo-2-methoxyphenol: Similar in structure but with a methoxy group instead of an isobutoxy group.

    2-Bromo-4-isobutoxyphenol: Similar in structure but with the bromine atom at a different position on the phenol ring.

Uniqueness: 5-Bromo-2-isobutoxyphenol is unique due to the presence of both a bromine atom and an isobutoxy group on the phenol ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C10H13BrO2

Molecular Weight

245.11 g/mol

IUPAC Name

5-bromo-2-(2-methylpropoxy)phenol

InChI

InChI=1S/C10H13BrO2/c1-7(2)6-13-10-4-3-8(11)5-9(10)12/h3-5,7,12H,6H2,1-2H3

InChI Key

ANSLNTXBUSFEKM-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=C(C=C(C=C1)Br)O

Origin of Product

United States

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